molecular formula C27H36O6 B017215 2-[3-[4-[2-[4-[3-(Oxiran-2-ylmethoxy)propoxy]phenyl]propan-2-yl]phenoxy]propoxymethyl]oxirane CAS No. 106100-55-4

2-[3-[4-[2-[4-[3-(Oxiran-2-ylmethoxy)propoxy]phenyl]propan-2-yl]phenoxy]propoxymethyl]oxirane

Cat. No. B017215
M. Wt: 456.6 g/mol
InChI Key: MROZYFGXESLRQQ-UHFFFAOYSA-N
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Description

The compound is related to the family of oxiranes, which are characterized by a three-membered ring containing an oxygen atom. Oxiranes, or epoxides, are pivotal in the synthesis of polymers, as well as in the production of various chemical compounds due to their reactivity and versatility.

Synthesis Analysis

The synthesis of related oxirane derivatives often involves reactions that introduce the oxirane ring into the molecule. For example, Feast and Matuszczak (1989) described the synthesis and polymerization of oxirane derivatives, highlighting the formation of high molecular weight isotactic and lower molecular weight atactic polyethers through AlEt3/H2O initiated polymerization (Feast & Matuszczak, 1989).

Molecular Structure Analysis

The molecular structure of oxirane compounds can be complex, involving various substituents that affect their reactivity and properties. For instance, Obreza and Perdih (2012) studied the crystal structures of oxirane-related compounds, providing insights into their spatial configuration and intermolecular interactions (Obreza & Perdih, 2012).

Chemical Reactions and Properties

Oxirane rings are highly reactive, undergoing various chemical reactions such as ring-opening polymerizations and copolymerizations. For example, Merlani et al. (2015) discussed the ring-opening polymerization of a disubstituted oxirane, leading to a polyether with carbonyl-aromatic π-stacked structure, showcasing the versatility of oxiranes in polymer chemistry (Merlani et al., 2015).

Physical Properties Analysis

The physical properties of oxirane derivatives, such as glass transition and decomposition temperatures, can be crucial for their applications in materials science. For instance, Chistyakov et al. (2019) estimated the decomposition and glass transition temperatures of an oxirane-based resin, highlighting the importance of understanding these properties in the context of materials engineering (Chistyakov et al., 2019).

Chemical Properties Analysis

The chemical properties of oxirane derivatives are influenced by their molecular structure and the presence of functional groups. Research by Shen et al. (2017) on the synthesis of oxirane derivatives through unexpected rearrangement offers insights into the complex chemistry of oxiranes and their derivatives, including bond formation and cleavage mechanisms (Shen et al., 2017).

Scientific Research Applications

Analytical Methodologies in Chemical Analysis

  • Background : The compound is studied in the context of bisphenols, focusing on bisphenol A (BPA), bisphenol S (BPS), bisphenol F (BPF), bisphenol B (BPB), and related compounds in human breast milk samples. Researchers have used techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)/dispersive solid-phase extraction (d-SPE) and high-performance liquid chromatography (HPLC) for the determination of these compounds, including 2-[3-[4-[2-[4-[3-(Oxiran-2-ylmethoxy)propoxy]phenyl]propan-2-yl]phenoxy]propoxymethyl]oxirane (BADGE), among others. The study highlighted the importance of reliable analytical methods in detecting these compounds in biological samples like breast milk (Tuzimski et al., 2020).

Synthesis and Pharmaceutical Applications

  • Asymmetric Synthesis : The compound has been involved in the asymmetric synthesis of pharmaceuticals. For instance, it was used in the synthesis of (S)-esmolol, a cardioselective beta1-adrenergic blocker. The key intermediate for this synthesis involved an oxirane derivative similar to the compound (Narsaiah & Kumar, 2011).

Chemical and Material Science Research

  • Functionalized Oxiranes in Polymer Chemistry : In material sciences, specifically in the development of polymers, functionalized oxiranes like 2-[3-[4-[2-[4-[3-(Oxiran-2-ylmethoxy)propoxy]phenyl]propan-2-yl]phenoxy]propoxymethyl]oxirane have been studied. They are crucial in the synthesis and characterization of various polymers and elastomers, displaying properties like improved chemical reactivity and potential applications in various industries. This includes studies on novel polyether elastomers and other related compounds (Shih et al., 1982).

properties

IUPAC Name

2-[3-[4-[2-[4-[3-(oxiran-2-ylmethoxy)propoxy]phenyl]propan-2-yl]phenoxy]propoxymethyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36O6/c1-27(2,21-5-9-23(10-6-21)30-15-3-13-28-17-25-19-32-25)22-7-11-24(12-8-22)31-16-4-14-29-18-26-20-33-26/h5-12,25-26H,3-4,13-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROZYFGXESLRQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OCCCOCC2CO2)C3=CC=C(C=C3)OCCCOCC4CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399098
Record name Bisphenol A propoxylate diglycidyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bisphenol A propoxylate diglycidyl ether

CAS RN

106100-55-4
Record name Bisphenol A propoxylate diglycidyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3-[4-[2-[4-[3-(Oxiran-2-ylmethoxy)propoxy]phenyl]propan-2-yl]phenoxy]propoxymethyl]oxirane
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2-[3-[4-[2-[4-[3-(Oxiran-2-ylmethoxy)propoxy]phenyl]propan-2-yl]phenoxy]propoxymethyl]oxirane
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2-[3-[4-[2-[4-[3-(Oxiran-2-ylmethoxy)propoxy]phenyl]propan-2-yl]phenoxy]propoxymethyl]oxirane
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2-[3-[4-[2-[4-[3-(Oxiran-2-ylmethoxy)propoxy]phenyl]propan-2-yl]phenoxy]propoxymethyl]oxirane
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2-[3-[4-[2-[4-[3-(Oxiran-2-ylmethoxy)propoxy]phenyl]propan-2-yl]phenoxy]propoxymethyl]oxirane
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2-[3-[4-[2-[4-[3-(Oxiran-2-ylmethoxy)propoxy]phenyl]propan-2-yl]phenoxy]propoxymethyl]oxirane

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